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methylaniline
CAS No.: 1154942-83-2
Cat. No.: B3022111

Get Quote

Introduction & Rationale

3-(2-Methoxyethoxy)-4-methylaniline (CAS: 1154942-83-2) is a highly specialized, privileged
building block utilized extensively in medicinal chemistry, particularly in the design of targeted
kinase inhibitors[1]. When synthesizing heterocyclic active pharmaceutical ingredients (APIs),
the selection of the aniline building block dictates both the chemical reactivity during synthesis
and the pharmacokinetic profile of the final drug.

The strategic placement of this compound's functional groups provides a triad of
pharmacological and chemical advantages:

o 2-Methoxyethoxy Group (Solubility & ADME): The incorporation of flexible, oxygen-rich
aliphatic chains is a proven strategy to enhance the agueous solubility and membrane
permeability of otherwise planar, hydrophobic heterocyclic drugs[2]. This specific motif is
famously utilized in FDA-approved tyrosine kinase inhibitors (TKIs) like Erlotinib to optimize
oral bioavailability[3][4].
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» 4-Methyl Group (Metabolic Stability): The methyl group at the para position relative to the
alkoxy group provides steric bulk and blocks cytochrome P450-mediated para-oxidation,
significantly improving the in vivo half-life of the resulting drug candidate.

 Aniline Nitrogen (Nucleophilicity): The electron-donating nature of both the alkyl and alkoxy
substituents enriches the electron density of the aromatic ring, thereby increasing the
nucleophilicity of the primary amine. This makes the compound an excellent substrate for
Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling
reactions[5][6].

Key Synthetic Applications
Synthesis of 4-Anilinoquinazolines via SNAr

The 4-anilinoquinazoline scaffold is a hallmark of Epidermal Growth Factor Receptor (EGFR)
and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors[7]. The C4 position of 4-
chloroquinazoline is highly electrophilic due to the electron-withdrawing nature of the two
pyrimidine nitrogen atoms. 3-(2-Methoxyethoxy)-4-methylaniline readily undergoes SNAr
with 4-chloroquinazolines. The reaction is typically driven by polar protic solvents (e.g., n-
butanol or isopropanol), which stabilize the anionic transition state and facilitate the departure
of the chloride leaving group via hydrogen bonding[5][8].

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive heteroaryl halides (e.g., 2-chloropyridines, 3-bromoindoles) where SNAr is
unfeasible, the Buchwald-Hartwig amination is the method of choice[9]. Utilizing a palladium
precatalyst (such as Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., XPhos or
RuPhos), the aniline nitrogen can be efficiently coupled to complex heterocycles[10][11]. The
steric bulk of the ligand promotes rapid reductive elimination, preventing competitive 3-hydride
elimination and overcoming the deactivating nature of heterocyclic substrates[9].

Experimental Protocols
Protocol A: SNAr Synthesis of N-(3-(2-
methoxyethoxy)-4-methylphenyl)quinazolin-4-amine
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Causality & Rationale: This protocol uses n-butanol as a solvent because its boiling point (117
°C) provides the optimal thermal energy for the SNAr reaction without requiring pressurized
vessels. The reaction is autocatalytic; the HCI generated during the substitution further
activates the quinazoline core[5].

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 4-chloroquinazoline (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous n-
butanol.

Addition: Add 3-(2-Methoxyethoxy)-4-methylaniline (1.2 equiv, 1.2 mmol) to the solution.
Note: A slight excess of the aniline ensures complete consumption of the electrophile.

Reaction: Heat the mixture to reflux (approx. 115-120 °C) for 2 to 4 hours. Monitor the
reaction progress via TLC (Ethyl Acetate:Hexanes 1:1) or LC-MS until the 4-
chloroquinazoline is fully consumed[12].

Workup: Cool the reaction mixture to room temperature. The product often precipitates
directly as the hydrochloride salt. If precipitation does not occur, concentrate the mixture
under reduced pressure.

Purification: Suspend the crude residue in cold isopropanoal, filter, and wash with diethyl
ether. To isolate the free base, partition the solid between ethyl acetate and saturated
aqueous NaHCO3, extract the organic layer, dry over Na2S04, and concentrate[12].

Protocol B: Buchwald-Hartwig Cross-Coupling with
Brominated Heterocycles

Causality & Rationale: XPhos is selected as the ligand because its dialkylbiaryl structure
sterically favors the monoligated palladium species, accelerating oxidative addition and
accommodating the electron-rich aniline without catalyst poisoning[9][10].

o Preparation: Oven-dry a Schlenk tube and cool under a continuous flow of argon[13].

o Reagent Loading: Charge the tube with the brominated heterocycle (1.0 equiv, 1.0 mmol), 3-
(2-Methoxyethoxy)-4-methylaniline (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%),
XPhos (0.10 equiv, 10 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)[10].
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e Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous,
degassed toluene (10 mL) via syringe.

» Reaction: Seal the tube and heat the mixture in an oil bath at 90 °C for 2—4 hours. The
mixture will transition from a dark purple/red to a pale yellow/brown suspension as the active
Pd(0) species forms and the catalytic cycle progresses[10].

o Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through
a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and
purify via silica gel flash chromatography.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized parameters for coupling 3-(2-
Methoxyethoxy)-4-methylaniline with various heterocyclic scaffolds, demonstrating the
versatility of this building block.
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Reaction
Type

Electroph
ile

Catalyst /
Ligand

Solvent &

Temp

Base

Typical
Yield

Key
Advantag
e

SNAr

4-
Chloroquin

azolines

None
(Autocataly
tic HCI)

n-Butanol,

115°C

None

70-85%

Scalable,
no
expensive
transition
metals

required[5].

SNAr

(Microwave

)

2-Chloro-
heterocycle

S

DMAP (10

mol%)

THF/Water,

100 °C

DIPEA

65-80%

Rapid
reaction
times (15-
30 mins);
overcomes
poor
reactivity[1
2].

Buchwald-
Hartwig

Aryl/Hetero
aryl
Bromides

Pd2(dba)3
/ XPhos

Toluene,
90 °C

NaOtBu

75-90%

Broad
substrate
scope,
tolerates
severe
steric
hindrance[
10].

Buchwald-

Hartwig

Heteroaryl
Chlorides

Pd(OAc)2/
RuPhos

Dioxane,
100 °C

Cs2CO3

60-85%

Highly
effective
for
unactivated
, electron-
rich
chlorides[1
1].
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Figure 1: Divergent synthetic workflows utilizing 3-(2-Methoxyethoxy)-4-methylaniline.
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Figure 2: Structure-property relationships of the functional groups in the building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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